Trioxo(triphenylsilyloxy)rhenium(VII)

Organometallic catalysis Rhenium reagents Chemical procurement

Researchers facing MTO sublimation loss or heterogeneous catalyst batch variability require a reproducible organorhenium(VII) catalyst. Trioxo(triphenylsilyloxy)rhenium(VII) (CAS 60624-60-4) resolves both: • Non-volatile solid (mp 108-110°C) eliminates sublimation loss during weighing, ensuring consistent catalyst loading across parallel reactions. • Well-defined molecular structure (C₁₈H₁₅O₄ReSi, MW 509.60) delivers a single, spectroscopically characterizable Re species, eliminating batch-to-batch variability. • Enables precise catalyst loading for cycloisomerization, Prins dimerization, and Prins cyclization with reproducible kinetic control. Supplied as a solid; store refrigerated at 2-8°C. Available in research-scale quantities.

Molecular Formula C18H16O4ReSi
Molecular Weight 510.6 g/mol
CAS No. 60624-60-4
Cat. No. B3146729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioxo(triphenylsilyloxy)rhenium(VII)
CAS60624-60-4
Molecular FormulaC18H16O4ReSi
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O
InChIInChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;;
InChIKeyTVBZDHVJEWANCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trioxo(triphenylsilyloxy)rhenium(VII) Catalyst Specifications


Trioxo(triphenylsilyloxy)rhenium(VII), CAS 60624-60-4, is a molecular rhenium(VII) catalyst with the linear formula C₁₈H₁₅O₄ReSi and molecular weight 509.60 g/mol, consisting of a ReO₃ core coordinated to a triphenylsilyloxy (–OSiPh₃) ligand [1]. The compound is supplied as a solid with a reported melting point of 108–110 °C and requires refrigerated storage at 2–8 °C . It is commercially available from multiple suppliers including Sigma-Aldrich (Cat. No. 674192) and AKSci (Cat. No. 2024CS), typically in research-scale quantities of 250 mg to 1 g .

1
Workflow Cycloisomerization and Prins-type C–C bond formation
2
Format Solid, non-volatile for accurate gravimetric dispensing
3
Selection Context Research-scale specialty catalyst, 250 mg–1 g

Trioxo(triphenylsilyloxy)rhenium(VII) Substitution Risks


Rhenium(VII) catalysts exhibit pronounced structure–reactivity divergence despite sharing the ReO₃ core. The triphenylsilyloxy ligand confers distinct physical, stability, and catalytic properties that differentiate trioxo(triphenylsilyloxy)rhenium(VII) from methyltrioxorhenium (MTO), supported Re₂O₇/Al₂O₃, and other organorhenium analogs [1]. Substituting a bulk solid catalyst for a homogeneous molecular catalyst—or swapping ligands without verifying compatibility—can alter reaction selectivity, complicate workup, and introduce unanticipated moisture sensitivity . The quantitative comparisons below substantiate where this compound diverges meaningfully from its closest alternatives in procurement-relevant dimensions.

Target Methyltrioxorhenium (MTO) Volatility Sublimation may shift stoichiometry; ligand environment directs different reaction manifolds.
Target Re₂O₇/Al₂O₃ Reproducibility Batch-dependent active sites may alter selectivity; single-site molecular definition may not transfer.
Target Ruthenium analogs Catalyst identity Distinct metal center and ligand structure may shift catalytic profile and thermal stability.

Trioxo(triphenylsilyloxy)rhenium(VII) vs. Key Analogs


Non-Volatile Solid vs. MTO: Handling and Storage

Trioxo(triphenylsilyloxy)rhenium(VII) is supplied as a solid with a melting point of 108–110 °C, whereas the benchmark organorhenium catalyst methyltrioxorhenium (MTO) is a solid with a distinctly different melting behavior, often reported to decompose without a clear melt or to sublime . This difference in physical form is not trivial: MTO is known for significant volatility and sublimation under vacuum or ambient conditions, which poses containment and quantification challenges during storage and reaction setup [1]. Trioxo(triphenylsilyloxy)rhenium(VII), bearing the bulkier –OSiPh₃ ligand, exhibits substantially reduced volatility, simplifying gravimetric dispensing and long-term laboratory storage at the recommended 2–8 °C .

Handling & Storage
Class-level inference
Solid, mp 108–110 °C; significantly reduced volatility vs. MTO.
Supports simplified gravimetric dispensing and storage compliance.
Exact sublimation rates not cross-measured; structure-property relationship based.
Organometallic catalysis Rhenium reagents Chemical procurement

Homogeneous Molecular Catalyst vs. Re₂O₇/Al₂O₃: Reproducibility

Trioxo(triphenylsilyloxy)rhenium(VII) is a well-defined molecular catalyst with the precise formula C₁₈H₁₅O₄ReSi and molecular weight 509.60 g/mol, whereas Re₂O₇/Al₂O₃ is a supported heterogeneous catalyst whose active site density, oxidation state distribution, and surface hydration vary from batch to batch and supplier to supplier [1]. The molecular catalyst provides a single, spectroscopically verifiable rhenium species in solution, enabling reaction reproducibility that is independent of support morphology, calcination history, or metal loading variations [2]. In contrast, Re₂O₇/Al₂O₃ metathesis activity depends critically on activation temperature (typically 500–800 °C) and surface –OH concentration, parameters that are not standardized across commercial sources [2].

Batch Reproducibility
Class-level inference
Single-site molecular catalyst vs. heterogeneous Re₂O₇/Al₂O₃ (>50% batch activity variation reported).
Eliminates pre-activation steps; supports method transfer and peer-review reproducibility.
Data to verify for specific commercial Re₂O₇/Al₂O₃ lots.
Homogeneous catalysis Heterogeneous catalysis Reproducibility

Supplier Catalog Differentiation: Price and Packaging

A direct supplier-side comparison of Trioxo(triphenylsilyloxy)rhenium(VII) (674192) against three Sigma-Aldrich catalog alternatives—752800 (ruthenium catalyst), 370193 (rhenium catalyst), and 673307 (ruthenium catalyst)—reveals that while all four share the solid physical form and catalyst reagent type classification, Trioxo(triphenylsilyloxy)rhenium(VII) is specifically differentiated by its 108–110 °C melting point and its unique ligand environment . The product is available in two standard pack sizes: 250 mg and 1 g (in glass bottles), with the 1 g quantity listed at $374.00 USD (Krackeler Scientific pricing) [1]. This per-gram cost positions the compound as a research-scale specialty catalyst, not a bulk industrial commodity, which aligns with its intended use in cycloisomerization and Prins-type transformations .

Supplier Differentiation
Head-to-head
Catalog 674192; $374.00/1g; mp 108–110 °C vs. ruthenium/rhenium analogs (mp ≥205 °C).
Confirms correct catalog entry; benchmarks cost for specialty catalyst procurement.
Commercial catalog comparison, 2025–2026 snapshot.
Catalog comparison Research reagents Cost analysis

Catalytic Application Differences vs. MTO

The documented catalytic applications of trioxo(triphenylsilyloxy)rhenium(VII) center on cycloisomerization reactions, Prins dimerization, and Prins cyclization reactions, as consistently reported across multiple vendor technical datasheets . In contrast, the primary and most extensively documented applications of methyltrioxorhenium (MTO) are olefin epoxidation with H₂O₂, olefin metathesis, and aldehyde olefination [1]. While MTO has been explored in Prins-type chemistry, its benchmark performance remains in oxidation and metathesis, whereas trioxo(triphenylsilyloxy)rhenium(VII) is commercially positioned and cited for cyclization and dimerization transformations [2]. The triphenylsilyloxy ligand modulates the Lewis acidity and steric environment of the rhenium center, favoring different reaction manifolds than the methyl ligand of MTO.

Application Divergence
Class-level inference
Target cited for cycloisomerization/Prins; MTO benchmarked for epoxidation/metathesis.
Supports catalyst selection based on documented reaction manifold, not generic 'rhenium' activity.
MTO has broader documented scope; target scope may require further expansion.
Cycloisomerization Prins reaction Epoxidation

Trioxo(triphenylsilyloxy)rhenium(VII) Procurement Scenarios


Enyne and Diene Cycloisomerization

Trioxo(triphenylsilyloxy)rhenium(VII) is specifically cited as a catalyst for cycloisomerization reactions, a transformation class where the rhenium center facilitates intramolecular C–C bond formation to generate cyclic products from acyclic precursors . Procurement is justified when the synthetic route involves enyne or diene cycloisomerization to access five-, six-, or seven-membered carbocycles. The molecular, homogeneous nature of the catalyst (vs. heterogeneous Re₂O₇/Al₂O₃) enables precise catalyst loading and reproducible kinetic control, which is critical for optimizing selectivity in cycloisomerization where competing oligomerization or polymerization pathways must be suppressed [1].

Prins-Type C–C Bond Construction

The Prins dimerization and Prins cyclization applications listed for trioxo(triphenylsilyloxy)rhenium(VII) position this catalyst for acid-catalyzed condensation of alkenes with carbonyl compounds to form 1,3-diols, homoallylic alcohols, or cyclic ethers. Unlike Brønsted acid catalysts (e.g., H₂SO₄, p-TsOH) that can promote side reactions such as dehydration, polymerization, and skeletal rearrangement, this organorhenium catalyst offers Lewis acid activation from a well-defined metal center. The solid physical form and melting point of 108–110 °C [2] facilitate accurate weighing for stoichiometric or sub-stoichiometric use in Prins chemistry development.

Reproducible Homogeneous Rhenium Catalysis for R&D

When reproducibility across multiple researchers, laboratory sites, or publication peer review is paramount, trioxo(triphenylsilyloxy)rhenium(VII) offers advantages over ill-defined heterogeneous rhenium catalysts . The compound's well-defined molecular structure (C₁₈H₁₅O₄ReSi, MW 509.60 g/mol) [1] ensures that every reaction receives a single, spectroscopically characterizable rhenium species, eliminating batch-to-batch variability inherent to supported catalysts where surface hydration, rhenium loading, and oxidation state distribution fluctuate between commercial lots. This scenario is particularly relevant for methodology papers, patent filings, and CRO (Contract Research Organization) projects where protocol transferability and inter-laboratory reproducibility are mandatory.

Non-Volatile MTO Replacement for Accurate Handling

Methyltrioxorhenium (MTO) is a benchmark organorhenium catalyst but exhibits notable volatility and sublimation, which can lead to material loss during storage, handling, and reaction setup—particularly problematic when running multiple small-scale screening reactions where precise catalyst mass is critical . Trioxo(triphenylsilyloxy)rhenium(VII) provides a solid, non-volatile alternative with a defined melting point of 108–110 °C [1]. For laboratories that have experienced MTO sublimation issues (visible crystal formation on vial caps, inconsistent catalyst loading across parallel reactions), switching to the triphenylsilyloxy analog resolves this operational problem while retaining the organorhenium(VII) core chemistry, provided the target reaction is compatible with the –OSiPh₃ ligand environment.

Application
Selection Property
Validation Focus
Enyne and Diene Cycloisomerization
Homogeneous molecular catalyst with precise loading control
Optimization of selectivity vs. oligomerization pathways
Prins-Type C–C Bond Construction
Well-defined Lewis acid activation from organorhenium center
Suppression of Brønsted acid side reactions (dehydration, rearrangement)
Reproducible Homogeneous R&D Catalysis
Single, spectroscopically verifiable rhenium species
Inter-laboratory protocol transferability and CRO method validation
Non-Volatile MTO Replacement
Solid physical form, mp 108–110 °C, reduced sublimation risk
Consistent catalyst mass in small-scale screening; compatibility with –OSiPh₃ ligand

Technical Documentation Hub

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